Denatonium Chloride

Description

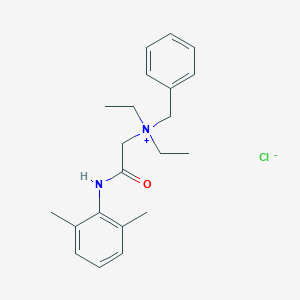

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQALPDYZRNHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-99-3 | |

| Record name | Denatonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denatonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENATONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Denatonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Denatonium (B1200031) Chloride. It includes detailed experimental protocols, quantitative data, and visual representations of its synthesis and signaling pathways to serve as a technical resource for the scientific community.

Discovery and Background

Denatonium, most commonly available as its benzoate (B1203000) salt under the trade name Bitrex®, is the most bitter chemical compound known. It was discovered by accident in 1958 by scientists at T. & H. Smith (now Macfarlan Smith) in Edinburgh, Scotland, during research into new local anesthetics. The parent compound, Denatonium Chloride, is a quaternary ammonium (B1175870) salt. Its structure is analogous to the local anesthetic lidocaine (B1675312), with the addition of a benzyl (B1604629) group to the amino nitrogen. The primary application of denatonium compounds is as aversive agents to prevent accidental ingestion of toxic substances such as denatured alcohol, antifreeze, and pesticides.

Physicochemical and Toxicological Data

The key quantitative properties of this compound and its common salt, Denatonium Benzoate, are summarized below. This data is essential for laboratory handling, formulation, and safety assessments.

| Property | This compound | Denatonium Benzoate |

| Molar Mass | 360.92 g/mol | 446.58 g/mol |

| Melting Point | 177.6–179.1 °C | 164–168 °C |

| Bitterness Threshold | 1.0 x 10⁻⁵ - 2.0 x 10⁻⁵ mM | 0.05 ppm |

| Oral LD₅₀ (Rat) | 820 mg/kg | 584 mg/kg |

| Solubility | Soluble: Water, Methanol, ChloroformModerately Soluble: 2-Propanol, Acetonitrile (B52724) (50°C), DimethylsulfoxideInsoluble: Acetone, Ethyl Acetate, Hexane, Toluene | Stable but incompatible with strong oxidizing agents. |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of lidocaine with benzyl chloride, a type of nucleophilic aliphatic substitution known as the Menshutkin reaction. In this reaction, the nucleophilic tertiary amine of the lidocaine molecule attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. Several protocols have been developed, varying in solvent, temperature, and duration.

This method provides a high yield over a relatively short reaction time.

-

Reagents:

-

Lidocaine: 3.36 g (14.34 mmol)

-

Benzyl chloride: 1.88 g (14.85 mmol)

-

Potassium iodide (catalyst): 34 mg (0.2 mmol)

-

Acetonitrile: 2 cm³

-

Ethyl acetate: 30 cm³ (for washing)

-

-

Procedure:

-

Combine lidocaine, benzyl chloride, potassium iodide, and acetonitrile in a round-bottom flask.

-

Heat the mixture under reflux at 80°C for 2 hours.

-

After 2 hours, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Crush the resulting solid product and wash with 20 cm³ of ethyl acetate, followed by a second wash with 10 cm³.

-

Separate the solid product via vacuum filtration.

-

Dry the product under vacuum at 80°C for 1 hour.

-

-

Yield: 80–90%

This protocol avoids the use of solvents in the primary reaction step.

-

Reagents:

-

Lidocaine

-

Benzyl chloride

-

-

Procedure:

-

React lidocaine with benzyl chloride in a solvent-free environment.

-

Maintain the reaction temperature at 110°C for 35 hours.

-

-

Yield: 92%

While water is considered a green solvent, this method results in a lower yield due to the low solubility of the reactants.

-

Reagents:

-

Lidocaine

-

Benzyl chloride

-

Water

-

-

Procedure:

-

Perform the quaternization of lidocaine with benzyl chloride in water.

-

Heat the reaction mixture at 70–90°C for 20–24 hours.

-

-

Yield: 70%

Visualizing the Synthesis and Mechanism of Action

To elucidate the chemical and biological processes, the following diagrams have been generated using the DOT language.

This diagram illustrates the Menshutkin reaction between lidocaine and benzyl chloride to form the quaternary ammonium salt, this compound.

Denatonium exerts its bitter taste by activating a G-protein coupled receptor (GPCR) signaling cascade in taste receptor cells. This diagram outlines the key steps in this pathway.

Mechanism of Action

The intense bitterness of denatonium is mediated by its interaction with the T2R family of bitter taste receptors, which are G-protein coupled receptors expressed on the surface of taste cells. Humans have approximately 25 different T2Rs, and denatonium is known to activate at least eight of them, including TAS2R4, TAS2R8, TAS2R10, and TAS2R47.

The signal transduction cascade is initiated when denatonium binds to a T2R. This binding activates an associated heterotrimeric G-protein, specifically one containing the α-gustducin subunit, which is characteristic of taste signaling. The activated G-protein, in turn, stimulates phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ concentration leads to the opening of transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, depolarization of the cell membrane, and ultimately the release of neurotransmitters that signal the perception of bitterness to the brain.

The Chemical Architecture and Biological Function of Denatonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denatonium (B1200031) chloride, a quaternary ammonium (B1175870) compound, holds the distinction of being the most bitter substance currently known. This property has led to its widespread use as an aversive agent in a variety of consumer products to prevent accidental ingestion. Beyond its practical applications, denatonium chloride serves as a valuable tool in scientific research, particularly in the study of bitter taste perception and the signaling pathways of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols for its synthesis and analysis and visualizes key biological pathways and experimental workflows.

Chemical Properties and Structure

This compound is a synthetic compound characterized by a quaternary ammonium cation and a chloride anion. Its structure is derived from the local anesthetic lidocaine (B1675312), with the addition of a benzyl (B1604629) group to the tertiary amine, creating a permanent positive charge on the nitrogen atom.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₉ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 360.92 g/mol | --INVALID-LINK-- |

| Melting Point | 174-176 °C | ChemicalBook |

| Solubility | Freely soluble in water and ethanol; slightly soluble in chloroform (B151607) and methanol; insoluble in acetone, ethyl acetate (B1210297), hexane, and toluene.[1] | Various Sources |

| pKa | As a quaternary ammonium salt with a permanent positive charge, this compound does not have a pKa value in the traditional sense for proton donation. It remains in its cationic form across the entire pH range. | |

| log Kₒw (Octanol-Water Partition Coefficient) | -0.30 | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Representative spectral data are provided below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.3 | t | -CH₂CH₃ (ethyl groups) |

| ~2.2 | s | -CH₃ (on aromatic ring) |

| ~3.4 | q | -CH₂ CH₃ (ethyl groups) |

| ~4.6 | s | -CH₂ -Ph (benzyl group) |

| ~5.0 | s | -CO-CH₂ -N⁺ |

| ~7.1-7.6 | m | Aromatic protons |

| ~9.5 | s | -NH- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~8 | -CH₂CH₃ (ethyl groups) |

| ~18 | -CH₃ (on aromatic ring) |

| ~53 | -CH₂ CH₃ (ethyl groups) |

| ~60 | -CH₂ -Ph (benzyl group) |

| ~65 | -CO-CH₂ -N⁺ |

| ~126-136 | Aromatic carbons |

| ~165 | -C O- |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1450 | C=C stretch (aromatic) |

Experimental Protocols

Synthesis of this compound from Lidocaine

This protocol outlines the synthesis of this compound via the quaternization of lidocaine with benzyl chloride.[2][3]

Materials:

-

Lidocaine (free base)

-

Benzyl chloride

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve lidocaine (1 equivalent) in anhydrous acetonitrile.

-

Add benzyl chloride (1.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then triturated with ethyl acetate to remove unreacted starting materials and byproducts.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with additional cold ethyl acetate.

-

Dry the purified this compound in a vacuum oven.

In Vitro Assay for Bitter Taste Receptor Activation

This protocol describes a cell-based calcium imaging assay to determine the activation of bitter taste receptors (T2Rs) by this compound.

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression plasmid containing the gene for a specific T2R

-

Lipofectamine or other transfection reagent

-

Fura-2 AM or other calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

-

Fluorescence microscope with an imaging system

Procedure:

-

Seed HEK293T cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Transfect the cells with the T2R expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for receptor expression.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with buffer to remove excess dye.

-

Mount the coverslip onto the stage of a fluorescence microscope.

-

Perfuse the cells with buffer and establish a baseline fluorescence reading.

-

Apply a solution of this compound at a known concentration to the cells.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates receptor activation.

-

As a positive control, apply a known agonist for the expressed receptor or a general cell activator like ATP.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the bitter taste signaling pathway of this compound and a typical experimental workflow for its study.

Caption: Bitter taste signaling pathway of this compound.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound remains a molecule of significant interest due to its extreme bitterness and its utility in scientific research. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and biological characterization. The visualization of the bitter taste signaling pathway and a typical experimental workflow offers a clear framework for researchers. A thorough understanding of the properties and biological interactions of this compound is crucial for its effective use in both industrial applications and in advancing our knowledge of taste perception and GPCR signaling. Further research into its interactions with a broader range of T2Rs and downstream signaling components will continue to illuminate the complexities of chemosensation and cellular communication.

References

The Bitter Truth: An In-depth Technical Guide to the Mechanism of Action of Denatonium Chloride on Bitter Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of denatonium (B1200031) chloride, the bitterest known compound, on human bitter taste receptors (TAS2Rs). This document details the specific receptors involved, the intricate signaling pathways initiated upon activation, quantitative data on receptor activation, and detailed protocols for key experimental assays.

Denatonium-Activated TAS2R Subtypes

Denatonium chloride is not a selective agonist and has been shown to activate a broad range of human TAS2R subtypes. This promiscuity is a hallmark of many bitter compounds and reflects the generalized nature of the bitter taste modality as a warning system against potentially toxic substances. The following human TAS2R subtypes have been identified as being activated by this compound:

-

TAS2R4

-

TAS2R8

-

TAS2R10

-

TAS2R13

-

TAS2R16

-

TAS2R30 (also known as TAS2R47)

-

TAS2R39

-

TAS2R43

-

TAS2R46

Quantitative Activation Data

The potency of this compound varies across the different TAS2R subtypes it activates. The half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit a half-maximal response, have been determined in heterologous expression systems. The following table summarizes the available quantitative data for the activation of human TAS2Rs by denatonium benzoate.

| TAS2R Subtype | EC50 (µM) | Reference |

| hTAS2R4 | 300 | [1] |

| hTAS2R8 | 1000 | [1] |

| hTAS2R10 | 3, 120 | [1] |

| hTAS2R13 | 30.0 | [1] |

| hTAS2R39 | 100.0 | [1] |

| hTAS2R43 | 300 | [1] |

| hTAS2R46 | 30.0, 240.0 | [1] |

Note: The variability in EC50 values can be attributed to different experimental conditions and assay systems used in various studies.

Signaling Pathways of this compound in Bitter Taste Transduction

The perception of bitterness initiated by this compound is a complex process involving a cascade of intracellular signaling events following the activation of TAS2Rs. Two primary pathways have been elucidated: a well-established canonical pathway mediated by phospholipase C β2 (PLCβ2) and a secondary pathway involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.

Primary Signaling Pathway: The G Protein-PLCβ2-IP3-TRPM5 Cascade

The canonical signaling pathway for denatonium-induced bitter taste transduction is a G protein-coupled cascade that results in the release of intracellular calcium.[2][3][4]

-

Receptor Activation: this compound binds to and activates specific TAS2R subtypes on the surface of taste receptor cells.

-

G Protein Dissociation: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein, gustducin. Gustducin is composed of α-gustducin, Gβ3, and Gγ13 subunits. Upon activation, GTP replaces GDP on the α-gustducin subunit, causing its dissociation from the Gβγ dimer.[5][6]

-

PLCβ2 Activation: The released Gβγ dimer (Gβ3/Gγ13) activates the effector enzyme phospholipase C β2 (PLCβ2).[2][4][7]

-

IP3 Generation: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[8]

-

Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of Na+ ions, leading to depolarization of the taste receptor cell. This depolarization ultimately triggers the release of neurotransmitters, such as ATP, which then signal to the afferent nerve fibers, transmitting the bitter taste information to the brain.

Secondary Signaling Pathway: Modulation of Cyclic Nucleotides

In addition to the primary PLCβ2 pathway, evidence suggests a role for a secondary pathway involving the modulation of cyclic nucleotides, particularly a decrease in intracellular cAMP.[2][7]

-

Gα-gustducin Activation of PDE: The dissociated Gα-gustducin subunit, which is homologous to transducin, is thought to activate phosphodiesterase (PDE).[6]

-

cAMP Hydrolysis: PDE catalyzes the hydrolysis of cAMP to AMP, leading to a decrease in intracellular cAMP levels.

-

Modulation of Downstream Effectors: The reduction in cAMP can have various downstream effects, including the modulation of ion channels and protein kinases, which may contribute to the overall taste signal. The precise interplay between the cAMP and IP3 pathways is still an area of active research, but it is hypothesized that both are activated simultaneously in the same bitter-sensitive taste receptor cell.[2][7]

Experimental Protocols

The study of this compound's effect on TAS2Rs largely relies on in vitro functional assays using heterologous expression systems. The following are detailed protocols for two key experimental procedures.

Heterologous Expression of TAS2Rs in HEK293T Cells

This protocol describes the transient transfection of human embryonic kidney (HEK) 293T cells to express a specific TAS2R and a chimeric G protein necessary for coupling the receptor to a calcium signaling pathway.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Expression plasmid for the desired human TAS2R (often with an N-terminal tag like the first 45 amino acids of the rat somatostatin (B550006) receptor 3 for improved membrane trafficking)

-

Expression plasmid for a chimeric G protein, such as Gα16gust44, which couples to PLCβ

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well or 384-well black-walled, clear-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 40,000 to 80,000 cells per well or a 384-well plate at 10,000 to 20,000 cells per well.

-

Ensure cells are at 70-80% confluency on the day of transfection.

-

-

Transfection Complex Preparation:

-

For each well of a 96-well plate, dilute approximately 150 ng of the TAS2R plasmid DNA and 150 ng of the Gα16gust44 plasmid DNA into a serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the DNA solution and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

-

-

Transfection:

-

Add the transfection complexes to each well containing the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.

-

Fluo-4 Calcium Imaging Assay

This assay measures the change in intracellular calcium concentration in response to this compound stimulation in TAS2R-expressing cells.

Materials:

-

Transfected HEK293T cells in a 96-well or 384-well plate

-

Fluo-4 AM calcium indicator

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Dye Loading Solution Preparation:

-

Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

For the working solution, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127.

-

Dilute this mixture in HBSS to a final Fluo-4 AM concentration of 2-5 µM. The final Pluronic F-127 concentration will be approximately 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the transfected cells.

-

Wash the cells once with HBSS.

-

Add 100 µL (for a 96-well plate) or 25 µL (for a 384-well plate) of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL (for a 96-well plate) or 25 µL (for a 384-well plate) of HBSS to each well.

-

-

Calcium Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the automated injector, add the desired concentration of this compound to the wells.

-

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the calcium response.

-

The change in fluorescence intensity over time is indicative of the intracellular calcium mobilization.

-

Conclusion

This compound serves as a valuable tool for probing the mechanisms of bitter taste perception due to its potent activation of a wide array of TAS2R subtypes. The primary signaling cascade involves the G protein gustducin, PLCβ2, IP3, and the TRPM5 channel, leading to taste cell depolarization. A secondary pathway involving the modulation of cAMP levels also contributes to the overall cellular response. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricacies of bitter taste transduction and to screen for novel modulators of TAS2R activity, which may have implications for drug development and food science.

References

- 1. BitterDB ID=94 [bitterdb.agri.huji.ac.il]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Bitter Taste Receptor Agonist Denatonium Inhibits Stemness Characteristics in Hematopoietic Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Denatonium as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells [frontiersin.org]

The Bitter Truth: A Technical Guide to Denatonium Chloride and TAS2R Taste Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Denatonium (B1200031) chloride, the most bitter substance known, serves as a powerful tool for studying the mechanisms of bitter taste perception. Its interaction with the TAS2R family of G protein-coupled receptors (GPCRs) provides a model for understanding receptor activation, signaling cascades, and the potential for therapeutic intervention in various diseases. This technical guide offers an in-depth exploration of the denatonium chloride-TAS2R interface, complete with quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

This compound and its Interaction with TAS2R Subtypes

This compound is a potent agonist for a subset of the 25 known human TAS2R bitter taste receptors. Its binding initiates a cascade of intracellular events, leading to the perception of bitterness and other physiological responses in extra-oral tissues.

TAS2R Subtypes Activated by this compound:

This compound has been shown to activate the following human TAS2R subtypes:

-

TAS2R4

-

TAS2R8

-

TAS2R10

-

TAS2R13

-

TAS2R16

-

TAS2R30 (also known as TAS2R47)

-

TAS2R39

-

TAS2R43

Among these, TAS2R47 is reported to be the most sensitive to denatonium.[3]

Quantitative Analysis of this compound-TAS2R Interaction

| Compound | Receptor/System | EC50 Value | Reference |

| Denatonium | Murine Tracheal Epithelium (Transepithelial Ion Transport) | 397 µM | [4] |

Note: This EC50 value in a tissue model likely reflects the combined activity of multiple TAS2R subtypes.

The TAS2R Signaling Pathway

The canonical signaling pathway for TAS2R activation by this compound involves a well-defined cascade of molecular events, leading to an increase in intracellular calcium.

References

- 1. researchgate.net [researchgate.net]

- 2. Denatonium as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taste Receptor Activation in Tracheal Brush Cells by Denatonium Modulates ENaC Channels via Ca2+, cAMP and ACh - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Denatonium Chloride from Lidocaine and Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of denatonium (B1200031) chloride, a potent bittering agent, from the common local anesthetic lidocaine (B1675312) and benzyl (B1604629) chloride. The synthesis, a classic example of a Menshutkin reaction, involves the quaternization of the tertiary amine in lidocaine by benzyl chloride.[1] This document outlines various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism to support research and development activities.

Reaction Overview

The synthesis of denatonium chloride is a nucleophilic aliphatic substitution reaction where the nucleophilic tertiary amine of the lidocaine molecule attacks the electrophilic benzylic carbon of benzyl chloride.[1] The reaction proceeds via either an SN1 or SN2 mechanism, influenced by the choice of solvent.[2] Protic solvents like water can facilitate an SN1 pathway through stabilization of the benzyl carbocation, while aprotic solvents favor the SN2 mechanism.[2]

Experimental Protocols

Several methods for the synthesis of this compound have been documented, with variations in solvents, temperature, and catalysts to optimize reaction time and yield. Below are detailed protocols for different approaches.

Protocol 1: Synthesis in Acetonitrile (B52724) (Catalyzed)

This method, a greener approach, utilizes acetonitrile as the solvent and potassium iodide as a catalyst to significantly reduce the reaction time.[2][3][4]

-

Reactants:

-

Lidocaine: 3.36 g (14.34 mmol)

-

Benzyl chloride: 1.88 g (14.85 mmol)

-

Acetonitrile: 2 cm³

-

Potassium iodide: 34 mg (0.2 mmol)

-

-

Procedure:

-

Combine lidocaine, benzyl chloride, acetonitrile, and potassium iodide in a round-bottom flask.[3][4]

-

Heat the mixture under reflux at 80°C with stirring for 2 hours.[3][4]

-

After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.[3][4]

-

The resulting crude product is then crushed and washed with ethyl acetate (B1210297) (20 cm³ followed by a 10 cm³ wash).[3][4]

-

The solid is separated by vacuum filtration and dried under vacuum at 80°C for 1 hour.[3][4]

-

Protocol 2: Synthesis in Acetonitrile (Uncatalyzed)

This variation demonstrates the reaction without a catalyst, requiring a longer reaction time.

-

Reactants:

-

Lidocaine: 3.36 g (14.34 mmol)

-

Benzyl chloride: 1.88 g (14.85 mmol)

-

Acetonitrile: 2 cm³

-

-

Procedure:

-

Mix lidocaine and benzyl chloride in acetonitrile and reflux at 80°C for 14 hours.[2]

-

Monitor the reaction progress using a suitable method (e.g., FTIR).[2]

-

Once complete, evaporate the solvent under reduced pressure.[2]

-

The resulting white solid is crushed and washed with ethyl acetate (20 cm³).[2]

-

Protocol 3: Synthesis in Water

This method uses water as a solvent, though the low solubility of the reactants necessitates a longer reaction time and higher temperature.[2]

-

Reactants:

-

Procedure:

-

Add lidocaine and distilled water to a round-bottom flask.[1]

-

Heat the mixture to approximately 80°C with stirring.[1]

-

Add benzyl chloride and continue heating and stirring for about 24 hours under a condenser.[1]

-

After cooling to room temperature, the unreacted starting materials can be removed by washing with toluene.[1]

-

Protocol 4: Solvent-Free Synthesis

This approach avoids the use of solvents altogether but requires a significantly higher temperature and longer reaction time.[2]

-

Procedure:

-

Heat a mixture of lidocaine and benzyl chloride at 110°C for 35 hours.[2]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthetic protocols for this compound.

| Protocol | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Acetonitrile | KI | 80 | 2 | 80-90 | - |

| 2 | Acetonitrile | None | 80 | 14 | ~91 | - |

| 3 | Water | None | 70-90 | 20-24 | 70 | - |

| 4 | None | None | 110 | 35 | 92 | 174-176 |

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram illustrates the nucleophilic substitution reaction between lidocaine and benzyl chloride to form this compound.

Caption: The reaction of lidocaine and benzyl chloride to form this compound.

References

Early research on the aversive properties of Denatonium Chloride

An In-depth Technical Guide on the Early Research of Denatonium's Aversive Properties

Introduction

Denatonium (B1200031), first synthesized in 1958 during research into local anesthetics, is a quaternary ammonium (B1175870) cation recognized as the most bitter chemical compound known.[1] Initially registered under the trademark Bitrex, its primary salts, denatonium benzoate (B1203000) and denatonium saccharinate, were identified for their profound aversive taste qualities at exceptionally low concentrations.[1] This potent bitterness led to its widespread use as an aversive agent in a variety of consumer products, including denatured alcohol, antifreeze, and liquid soaps, to prevent accidental ingestion.[1] This technical guide focuses on the foundational research that characterized the potent aversive properties of denatonium, detailing the experimental methodologies used to quantify its bitterness and the early understanding of the physiological pathways it activates.

Aversive Properties and Bitterness Thresholds

The defining characteristic of denatonium is its intense bitterness, which is detectable by humans at parts-per-million (ppm) and even parts-per-billion (ppb) levels. Early research focused on quantifying this aversion through sensory panels and establishing taste thresholds. These studies were crucial for its application as a safety additive.

Quantitative Data on Bitterness Thresholds

The following table summarizes the key quantitative findings from early sensory research. The bitterness threshold is defined as the concentration at which 50% of human subjects can detect a bitter taste.

| Compound | Bitterness Threshold (ppm) | Remarks |

| Denatonium Benzoate | 0.05 ppm (50 ppb)[1] | Commonly used as a benchmark for extreme bitterness. |

| Denatonium Saccharinate | 0.01 ppm[1][2] | Approximately 5 times more bitter than the benzoate salt. |

| General Human Aversion | 10 ppm[1] | At this concentration, solutions are considered unbearably bitter to most individuals. |

Cellular Mechanism of Aversion: Taste Signal Transduction

Early investigations into the biological basis of taste perception paved the way for understanding how compounds like denatonium elicit such a strong aversive response. The bitterness of denatonium is mediated by a specific class of G protein-coupled receptors (GPCRs) known as Taste 2 Receptors (T2Rs), which are expressed in taste receptor cells on the tongue.

The T2R Signaling Pathway

The binding of denatonium to T2Rs initiates a complex intracellular signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain. In humans, denatonium is known to activate at least eight distinct T2Rs, including TAS2R4, TAS2R8, TAS2R10, and TAS2R47.[1] The generalized pathway is as follows:

-

Agonist Binding: Denatonium binds to a T2R on the surface of a taste receptor cell.

-

G Protein Activation: This binding activates an associated heterotrimeric G protein, gustducin.

-

Effector Enzyme Activation: The activated gustducin, in turn, stimulates phospholipase C-β2 (PLC-β2).

-

Second Messenger Production: PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4][5]

-

Neurotransmitter Release: The elevated intracellular Ca2+ concentration opens transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, leading to cell depolarization and the release of ATP as a neurotransmitter, which signals to afferent nerve fibers.[4]

Caption: Denatonium Bitter Taste Signal Transduction Pathway.

Experimental Protocols for Aversion Assessment

To study the aversive properties of denatonium in a controlled manner, researchers primarily utilized animal models, most commonly rats, in behavioral paradigms such as the Conditioned Taste Aversion (CTA) test.

Conditioned Taste Aversion (CTA)

CTA is a powerful and robust form of associative learning where an animal learns to avoid a novel taste (Conditioned Stimulus, CS) that has been paired with a negative or aversive experience (Unconditioned Stimulus, US).[6] While many CTA studies use agents like lithium chloride to induce malaise as the US[7], the inherent aversiveness of denatonium means it can be studied directly by measuring the suppression of intake of a denatonium-laced solution. More advanced studies have shown that intragastric infusion of denatonium can itself act as a US, conditioning an aversion to a separate flavored drink.[8]

Two-Bottle Choice Experimental Protocol

A common and effective method for quantifying taste aversion is the two-bottle choice test.

Objective: To quantify the aversion to a denatonium-containing solution by measuring its consumption relative to a neutral solution (water).

Materials:

-

Experimental subjects (e.g., Sprague-Dawley rats).

-

Individual housing cages with two sipper tubes.

-

Conditioned Stimulus (CS) solution: A palatable solution (e.g., 0.1% saccharin) containing a specific concentration of denatonium chloride.

-

Control solution: Water.

-

Calibrated fluid measurement bottles or a licking sensor system.

Methodology:

-

Acclimation Phase (2-3 days): Animals are housed individually and acclimated to the test cages. They are given access to two bottles of water to establish baseline drinking behavior and ensure no side preference for the sipper tubes.

-

Baseline Preference Test (1 day): One bottle is filled with the palatable solution (e.g., saccharin (B28170) without denatonium) and the other with water. Fluid intake from both bottles is measured over a 24-hour period to establish a baseline preference for the palatable solution.

-

Aversion Conditioning & Testing Phase (Multiple days): The saccharin bottle is replaced with the CS solution (saccharin + denatonium). The other bottle continues to contain water. Fluid intake from both bottles is measured daily.

-

Data Analysis: An Aversion Index (or Preference Ratio) is calculated for each animal for each day.

-

Aversion Index = (Volume of Water Consumed) / (Total Volume of Fluid Consumed)

-

A score of 0.5 indicates no preference, while a score approaching 1.0 indicates a strong aversion to the denatonium-laced solution.

-

Caption: Workflow for a Two-Bottle Choice Taste Aversion Experiment.

Conclusion

The early research into this compound unequivocally established it as the most potent bitter substance known to man. Through quantitative sensory testing in humans and robust behavioral paradigms like the conditioned taste aversion test in animal models, its powerful aversive properties were thoroughly characterized. Concurrently, foundational studies in taste physiology began to unravel the specific T2R-mediated signaling cascade responsible for its effects. This initial body of work was not only critical for the field of sensory science but also directly enabled the widespread and effective use of denatonium as a vital safety agent to prevent accidental poisonings, a role it continues to fulfill today.

References

- 1. Denatonium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Taste receptor cell responses to the bitter stimulus denatonium involve Ca2+ influx via store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Bitter and sweet taste receptors regulate human upper respiratory innate immunity [jci.org]

- 5. Frontiers | Denatonium as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells [frontiersin.org]

- 6. Preexposure to salty and sour taste enhances conditioned taste aversion to novel sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditioned taste aversion, drugs of abuse and palatability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intragastric infusion of denatonium conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Denatonium Chloride in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance. For Denatonium Benzoate (B1203000), these studies have been conducted across multiple species and routes of administration.

Quantitative Data

The following table summarizes the acute toxicity data for Denatonium Benzoate.

| Species | Route of Administration | Parameter | Value (mg/kg body weight) | Reference |

| Rat (Male) | Oral | LD50 | 640 | [1] |

| Rat (Female) | Oral | LD50 | 584 | [1] |

| Rabbit (Male) | Oral | LD50 | 508 | [2] |

| Rabbit (Female) | Oral | LD50 | 640 | [1] |

| Rabbit | Dermal | LD50 | >2000 | [3] |

LD50: The dose of a substance that is lethal to 50% of the test animals.

Experimental Protocols

The experimental protocols for these acute toxicity studies would have generally followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Animal Model: Typically, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain).

-

Dosage: A stepwise procedure is used with a starting dose based on the expected toxicity. Dosing is sequential in a group of three animals. The outcome of each step determines the next dose, which is either higher or lower.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

-

Animal Model: Young adult rats, rabbits, or guinea pigs (rabbits are common).

-

Dosage: A limit test at a dose of 2000 mg/kg body weight is often performed initially.

-

Administration: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days. Skin reactions at the site of application are also evaluated.

-

Endpoint: Determination of the dermal LD50.

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure.

Sub-chronic Toxicity (90-day study)

-

Animal Model: Typically, young rats (e.g., Wistar or Sprague-Dawley). Both sexes are used, with at least 10 animals per sex per group.

-

Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death, a lower dose should not induce any observable toxic effects (the No-Observed-Adverse-Effect Level or NOAEL), and an intermediate dose should induce minimal toxic effects.

-

Administration: The test substance is administered orally (by gavage, in feed, or in drinking water) daily for 90 days.

-

Observations:

-

Clinical Observations: Daily observations for signs of toxicity and mortality. Detailed clinical examinations are performed weekly.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examination of the eyes before the start and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, and various serum enzymes and electrolytes.

-

Urinalysis: Conducted towards the end of the study.

-

Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examination is performed on organs from the control and high-dose groups, and any organs showing gross abnormalities in other groups.

-

-

Endpoint: Determination of the NOAEL.

Chronic Toxicity and Carcinogenicity

A two-year study in rats has been conducted, which provides information on both chronic toxicity and carcinogenic potential.

| Species | Duration | Route | Dose Levels (mg/kg/day) | Findings | Reference |

| Rat | 2 years | Gavage | Up to 16 | No effects on health, including ophthalmological, hematological, and pathological examinations. Not carcinogenic. | [1] |

| Cynomolgus Monkey | Chronic (duration not specified) | Gavage | 1.6, 8, and 16 | No compound-related toxicity. | [1] |

-

Animal Model: Typically rats, with at least 20 animals of each sex per dose group.

-

Dosage: At least three dose levels and a control group.

-

Administration: Daily oral administration for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Similar, but more extensive, observations as in the 90-day study are conducted throughout the study period. This includes regular monitoring for the development of tumors.

-

Endpoint: Identification of target organs for toxicity, determination of a NOAEL for chronic toxicity, and assessment of carcinogenic potential.

Genotoxicity

Genotoxicity assays are performed to detect substances that can induce genetic damage. Denatonium Benzoate has been found to be non-genotoxic in standard assays.

Quantitative Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [1] |

| In Vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [1] |

Experimental Protocols

The Ames test is a widely used in vitro assay to detect gene mutations.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

This in vivo test assesses chromosomal damage.

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Reproductive and Developmental Toxicity

Experimental Protocols

-

Animal Model: Typically pregnant rats and rabbits.

-

Dosage: At least three dose levels plus a control.

-

Administration: Daily oral administration from implantation to the day before caesarean section.

-

Observations:

-

Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

-

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: Determination of NOAELs for maternal and developmental toxicity.

-

Animal Model: Rats.

-

Dosage: At least three dose levels plus a control.

-

Administration: The substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through to the production of the second generation (F2).

-

Observations: Comprehensive evaluation of reproductive performance in both generations, including fertility, gestation, parturition, lactation, and offspring viability, growth, and development.

-

Endpoint: Determination of NOAELs for parental, reproductive, and offspring toxicity.

Local Tolerance

Studies on local tolerance assess the potential for a substance to cause irritation or sensitization upon contact with the skin or eyes.

Quantitative Data

| Study | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [1] |

| Eye Irritation | Rabbit | Not irritating | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer (B1316253) | [1] |

Experimental Protocols

-

Animal Model: Albino rabbits.

-

Administration: A single dose of the test substance is applied into the conjunctival sac of one eye.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application, and scored for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

-

Animal Model: Albino rabbits.

-

Administration: The test substance is applied to a small area of shaved skin.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Animal Model: Guinea pigs.

-

Induction Phase: The animals are initially exposed to the test substance by intradermal injection (with an adjuvant to boost the immune response) and topical application.

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.

-

Observations: The skin reaction at the challenge site is scored for erythema and edema. A substance is considered a sensitizer if a positive response is observed in the treated animals compared to a control group.

Mechanism of Action: TAS2R Signaling

The primary biological effect of Denatonium is its intensely bitter taste, which is mediated by the activation of a subset of Type 2 Bitter Taste Receptors (TAS2Rs), a family of G-protein coupled receptors (GPCRs).

Caption: TAS2R-mediated signaling pathway upon activation by Denatonium.

Conclusion

The toxicological data available for Denatonium Chloride and its benzoate salt indicate a low level of concern for acute toxicity via oral and dermal routes. It is not considered to be a skin or eye irritant, nor a skin sensitizer. Furthermore, the available data suggest that it is not genotoxic or carcinogenic in laboratory animals. While specific sub-chronic and reproductive toxicity studies are not widely available, chronic studies in rats and monkeys at doses up to 16 mg/kg/day did not reveal any compound-related toxicity. The primary mechanism of action is well-understood and is related to its intended function as a bitter aversive agent through the activation of TAS2R signaling pathways.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

References

Methodological & Application

Application Notes and Protocols for Denatonium Chloride in Rodent Conditioned Taste Aversion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conditioned Taste Aversion (CTA) is a powerful behavioral paradigm used to study learning, memory, and the aversive properties of various substances. In this model, an animal learns to associate a novel taste (the conditioned stimulus, CS) with a negative internal state (the unconditioned stimulus, US), leading to the subsequent avoidance of the novel taste. Denatonium (B1200031) chloride, a potent bitter agonist for taste 2 receptors (T2Rs), serves as an effective unconditioned stimulus for inducing taste aversion in rodents. Its utility lies in its ability to generate aversive behavioral and physiological responses, mimicking the effects of toxins and enabling the investigation of the underlying neural and molecular mechanisms of taste aversion.[1]

These application notes provide a comprehensive overview of the use of denatonium chloride in CTA studies, including detailed experimental protocols, quantitative data, and a summary of the relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to induce conditioned taste aversion in rodents.

Table 1: Effective Concentrations of this compound for CTA Induction

| Rodent Model | Route of Administration | This compound Concentration | Outcome | Reference |

| Sprague-Dawley Rats | Intragastric (IG) Infusion | 10 mM | Successful aversion to the CS+ flavor. | [1] |

| Sprague-Dawley Rats | Intragastric (IG) Infusion | 2.5 mM | No significant aversion to the CS+ flavor. | [1] |

| C57BL/6J Mice | Intragastric (IG) Infusion | 12 mM (diluted to 6 mM by oral consumption) | Robust aversion to the CS+ flavor. | [1] |

| Rats | Oral (in rodenticide bait) | 10 ppm (Denatonium Benzoate) | Well-accepted, not significantly aversive. | [2] |

Table 2: Behavioral and Physiological Responses to this compound in CTA Studies

| Rodent Model | Parameter Measured | This compound Concentration (Route) | Observation | Reference |

| Sprague-Dawley Rats | Lick Suppression Time | 10 mM (IG Infusion) | Licking suppressed within 6 minutes. | [1] |

| Sprague-Dawley Rats | Gastric Emptying | 10 mM (IG Infusion) | Delayed gastric emptying of food. | [1] |

| C57BL/6J Mice | CS+ Consumption in Two-Bottle Test | 12 mM (IG Infusion) | CS+ consumption was approximately 32% of total fluid intake. | [3] |

| Rats | Saccharin (B28170) Consumption | Not Specified (Denatonium Saccharide) | Did not reliably attenuate saccharin consumption. | [4] |

Experimental Protocols

Protocol 1: Conditioned Taste Aversion Induced by Intragastric Infusion of this compound in Rats

This protocol is adapted from Glendinning et al. (2008).[1]

1. Materials:

-

Sprague-Dawley rats

-

Flavored solutions (e.g., 0.1% saccharin, 0.1% grape or cherry Kool-Aid) to be used as the Conditioned Stimulus (CS)

-

This compound solution (10 mM)

-

Sterile water

-

Intragastric (IG) catheters and infusion pumps

-

Metabolic cages equipped with lickometers

2. Habituation Phase (3-5 days):

-

House rats individually in metabolic cages.

-

Provide ad libitum access to water and standard chow.

-

Habituate rats to the experimental setup by handling them daily.

-

If applicable, habituate rats to drinking from the sipper tubes that will be used during the experiment.

3. Conditioning Phase (6 days):

-

Water deprive the rats for 23.5 hours prior to each conditioning session.

-

On alternating days, present a single bottle of either the CS+ flavor (e.g., grape) or the CS- flavor (e.g., cherry) for a 30-minute session.

-

During the presentation of the CS+, infuse 10 mM this compound intragastrically at a rate that matches the rate of fluid consumption.

-

During the presentation of the CS-, infuse sterile water intragastrically at a rate that matches the rate of fluid consumption.

-

Continue this alternating presentation for a total of three CS+ and three CS- sessions.

4. Testing Phase (2 days):

-

Following the final conditioning session, provide the rats with a two-bottle choice test.

-

Present both the CS+ and CS- flavored solutions simultaneously for a 30-minute session.

-

No intragastric infusions are given during the testing phase.

-

Measure the volume of each solution consumed.

5. Data Analysis:

-

Calculate the Aversion Index using the following formula:

-

Aversion Index = (Volume of CS+ consumed / Total volume of fluid consumed) x 100%

-

-

A lower aversion index indicates a stronger conditioned taste aversion.

Protocol 2: Conditioned Taste Aversion Induced by Intragastric Infusion of this compound in Mice

This protocol is adapted from Glendinning et al. (2008).[1]

1. Materials:

-

C57BL/6J mice

-

Flavored solutions (e.g., 0.1% saccharin, 0.1% grape or cherry Kool-Aid) as the CS

-

This compound solution (12 mM)

-

Sterile water

-

Intragastric (IG) catheters and infusion pumps

-

Cages equipped for 24-hour access to solutions.

2. Habituation Phase (3-5 days):

-

Individually house mice and habituate them to the experimental cages.

-

Provide ad libitum access to water and chow.

3. Conditioning Phase (6 days, 24-hour sessions):

-

On alternating days, provide the mice with a single bottle of either the CS+ or CS- flavored solution for 24 hours.

-

During the 24-hour access to the CS+, pair the intake with an intragastric infusion of 12 mM this compound. The infusion rate should match the consumption rate, resulting in an effective concentration of 6 mM in the gut.[1]

-

During the 24-hour access to the CS-, pair the intake with an intragastric infusion of sterile water.

-

Repeat for a total of three CS+ and three CS- 24-hour sessions.

4. Testing Phase (2-4 days):

-

Conduct a two-bottle preference test between the CS+ and CS- solutions for 24 hours per day.

-

Measure the daily consumption of each solution.

-

The test can be "reinforced" (infusions continue as in the conditioning phase) or "non-reinforced" (only water is infused with both solutions).[3]

5. Data Analysis:

-

Calculate the Aversion Index as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Denatonium-Induced Aversion

This compound activates T2R bitter taste receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade involving the G-protein subunit gustducin, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ ultimately leads to neurotransmitter release and the sensation of bitterness, which forms the basis of the unconditioned aversive response.

References

- 1. Intragastric infusion of denatonium conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intragastric infusion of denatonium conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Denatonium saccharide as an aversive stimulus in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Denatonium Chloride Taste Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denatonium (B1200031) chloride, one of the most potent bitter compounds known, is a valuable tool for studying the mechanisms of bitter taste perception. It primarily interacts with the Taste 2 Receptor (T2R) family, which are G-protein coupled receptors (GPCRs). Understanding the binding and activation of these receptors by denatonium is crucial for research in taste modulation, drug development (where bitterness can be a significant hurdle), and safety applications as an aversive agent. This document provides a detailed protocol for a cell-based calcium imaging assay to characterize the interaction of denatonium chloride with its cognate T2R receptors.

Principle of the Assay

This protocol utilizes a heterologous expression system, specifically Human Embryonic Kidney 293T (HEK293T) cells, which are transiently transfected with a specific human T2R gene. Upon binding of this compound to the expressed T2R, a conformational change in the receptor activates the G-protein gustducin. This initiates a downstream signaling cascade involving phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The resulting transient increase in cytosolic Ca²⁺ is detected by a fluorescent calcium indicator, such as Fluo-4 AM, providing a quantitative measure of receptor activation.

Data Presentation

The following table summarizes the half-maximal effective concentration (EC₅₀) values of this compound for various human bitter taste receptors (TAS2Rs), as determined by in vitro functional assays.

| Receptor | Gene Name | This compound EC₅₀ (µM) | Reference |

| hTAS2R4 | TAS2R4 | 300 | [1] |

| hTAS2R8 | TAS2R8 | 1000 | [1] |

| hTAS2R10 | TAS2R10 | 3 - 120 | [1] |

| hTAS2R13 | TAS2R13 | 30.0 | [1] |

| hTAS2R39 | TAS2R39 | 100.0 | [1] |

| hTAS2R43 | TAS2R43 | 300 | [1] |

| hTAS2R46 | TAS2R46 | 30.0 - 240.0 | [1] |

Signaling Pathway

The binding of this compound to a T2R initiates a well-characterized intracellular signaling cascade.

Bitter taste signaling pathway initiated by this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol is optimized for HEK293T cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Plasmid DNA for the human T2R of interest

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Opti-MEM serum-free medium

-

T25 or T75 cell culture flasks

-

24-well or 96-well black, clear-bottom microplates

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Passage cells at 80-90% confluency.[2]

-

Seeding for Transfection: The day before transfection, seed HEK293T cells into a 24-well plate at a density of 10,000-15,000 cells per well in 0.5 ml of complete growth medium.[3]

-

Transfection:

-

For each well, prepare two tubes. In tube A, dilute the plasmid DNA (e.g., 60-70 ng of GPCR plasmid) in serum-free medium (e.g., 10 µl Opti-MEM).[4]

-

In tube B, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

-

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[3]

-

Add the transfection complexes to the cells in the 24-well plate.

-

-

Incubation: Incubate the transfected cells for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression.

Calcium Imaging Assay

This protocol uses the fluorescent calcium indicator Fluo-4 AM.

Materials:

-

Transfected HEK293T cells in a 96-well black, clear-bottom plate

-

Fluo-4 AM, stock solution in DMSO

-

Pluronic F-127, 10% solution in DMSO (optional, aids dye loading)

-

Probenecid (optional, inhibits dye extrusion)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

This compound stock solution

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Preparation of Dye Loading Solution: Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-4 µM Fluo-4 AM. If used, also add Pluronic F-127 (final concentration ~0.02%) and Probenecid (final concentration 1-2.5 mM).[5]

-

Dye Loading:

-

Washing: After incubation, gently remove the loading solution and wash the cells twice with 100 µL of Assay Buffer.[5]

-

De-esterification: Add 100 µL of Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence microplate reader.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handling, add the desired concentration of this compound solution to the wells.

-

Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

-

Experimental Workflow

The following diagram illustrates the key steps in the this compound taste receptor binding assay using calcium imaging.

Workflow for the this compound calcium imaging assay.

References

Application Notes and Protocols for Denatonium Chloride as a Negative Reinforcement Agent in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denatonium (B1200031) chloride, a potent bitter tastant, serves as a valuable tool in behavioral research as a non-toxic negative reinforcement agent. Its intense bitterness elicits strong aversive responses in a variety of animal models, making it ideal for studying learning, memory, and taste aversion. These application notes provide detailed protocols for utilizing denatonium chloride in conditioned taste aversion, two-bottle choice preference tests, and lickometry assays.

This compound exerts its effects primarily through the activation of Type 2 Bitter Taste Receptors (T2Rs), which are G-protein coupled receptors.[1] Upon binding, a signaling cascade is initiated that leads to the perception of bitterness and subsequent aversive behaviors. This pathway provides a specific and reproducible mechanism for inducing negative reinforcement.

Quantitative Data Summary

The following tables summarize key quantitative data from behavioral studies using this compound.

Table 1: Effective Concentrations of this compound in Behavioral Paradigms

| Animal Model | Behavioral Assay | Effective Concentration | Outcome | Reference |

| Sprague-Dawley Rat | Conditioned Taste Aversion (Intragastric Infusion) | 10 mM | Acquired robust aversion to a conditioned stimulus flavor. | [2] |

| C57BL/6J Mouse | Conditioned Taste Aversion (Intragastric Infusion) | 12 mM (diluted to 6 mM by oral consumption) | Acquired robust aversion to a conditioned stimulus flavor. | [2] |

| Rat | Two-Bottle Choice Test | 10 ppm | Well-accepted by wild rats in rodenticidal bait formulations, suggesting this concentration is not overly aversive in all contexts. | [3] |

| Grasshopper Mouse | Two-Bottle Choice Test | 1/5,000 solution (approx. 0.056 mM) | Suppressed drinking response. | [4] |

| Rat | Lick Suppression | 10 mM (Intragastric Infusion) | Suppressed licking of a palatable solution within 6 minutes. | [2] |

Table 2: Summary of Lickometer Assay Findings with Bitter Compounds

| Animal Model | Compound | Observation | Implication | Reference |

| C57BL/6J & DBA/2J Mice | Lithium Chloride (LiCl) | Decreased "lick efficiency" (fewer short-duration inter-lick intervals) following conditioned taste aversion. | Reflects avoidance behavior and a shift in the palatability of the stimulus. | [5] |

| Rodents | General | Brief-access tests (5-30 seconds) minimize post-ingestive effects, providing a more accurate measure of taste-driven behavior. | Lickometers offer a sensitive measure of immediate aversive responses to tastants like denatonium. | [1] |

Experimental Protocols

Conditioned Taste Aversion (CTA) Protocol

This protocol is adapted from studies inducing taste aversion in rodents through the association of a novel taste with the negative effects of this compound.[2][6][7]

Objective: To establish a learned aversion to a novel taste (Conditioned Stimulus, CS) by pairing it with the negative reinforcement of this compound (Unconditioned Stimulus, US).

Materials:

-

This compound

-

Saccharin (B28170) or other novel palatable solution (CS)

-

Drinking bottles

-

Animal cages

-

Intragastric infusion pump (optional, for direct gastric administration)

-

Syringes and gavage needles (for oral gavage)

Procedure:

-

Acclimation and Water Deprivation:

-

Individually house the animals and allow them to acclimate to the housing conditions for at least one week.

-

To motivate drinking, implement a water deprivation schedule, such as providing water for a limited period each day (e.g., 30 minutes). Ensure baseline water consumption is stable before proceeding.

-

-

Conditioning Day:

-

Present the novel palatable solution (CS), for example, a 0.1% saccharin solution, for a defined period (e.g., 30 minutes).

-

Immediately following the consumption of the CS, administer this compound. This can be done via:

-

Intragastric Infusion: Infuse a 10 mM solution of this compound directly into the stomach.[2]

-

Oral Gavage: Administer a specific volume of the this compound solution.

-

Inclusion in Drinking Water: For a less invasive approach, the CS can be mixed with this compound.

-

-

-

Control Group:

-

A control group should receive the CS followed by an equal volume of water or saline instead of the this compound solution.

-

-

Testing Day (24-48 hours post-conditioning):

-

Present the animals with a two-bottle choice: one bottle containing the CS (saccharin solution) and another containing water.

-

Measure the volume of liquid consumed from each bottle over a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate a preference ratio for the CS: (Volume of CS consumed) / (Total volume of liquid consumed).

-

A significant reduction in the preference ratio in the experimental group compared to the control group indicates a successful conditioned taste aversion.

-

Two-Bottle Choice Preference Test

This protocol determines the innate aversion to this compound by measuring voluntary fluid intake.[1][8][9]

Objective: To assess the concentration-dependent aversive properties of this compound.

Materials:

-

This compound solutions of varying concentrations

-

Calibrated drinking bottles

-

Animal cages

Procedure:

-

Acclimation:

-

Individually house animals and acclimate them to the two-bottle setup with both bottles containing water. This helps to overcome any side preferences.

-

-

Testing:

-

Replace one of the water bottles with a solution of this compound. The other bottle remains filled with water.

-

The position of the bottles (left/right) should be counterbalanced across animals and switched daily to prevent place preference from confounding the results.

-

Measure the fluid intake from each bottle daily for a predetermined period (e.g., 48-96 hours).

-

-

Data Analysis:

-

Calculate the preference score for the this compound solution: (Volume of denatonium solution consumed) / (Total volume of fluid consumed).

-

A preference score below 0.5 indicates an aversion to the solution. Plotting preference scores against concentration can generate a dose-response curve for the aversive effects of this compound.

-

Lickometer Assay

A lickometer provides a high-resolution measurement of the immediate behavioral response to a tastant.[1][10]

Objective: To quantify the initial aversive response to this compound by measuring licking behavior.

Materials:

-

Lickometer apparatus (e.g., Davis Rig)

-

This compound solutions

-

Data acquisition software

Procedure:

-

Training:

-

Train water-deprived animals to drink from the lickometer sipper tube. This is typically done over several sessions with water until a stable licking pattern is established.

-

-

Testing Session:

-

Present a series of tastants in a randomized order for brief trials (e.g., 5-10 seconds per trial), with water rinses in between.

-

Include various concentrations of this compound among the presented solutions.

-

The lickometer records the number and timing of individual licks for each trial.

-

-

Data Analysis:

-

Analyze the licking microstructure, including:

-

Lick Rate: The number of licks per unit of time.

-

Burst Size: The number of licks in a continuous bout.

-

Inter-Lick Interval: The time between individual licks.

-

-

A significant decrease in lick rate and burst size, or an increase in the inter-lick interval, for this compound solutions compared to water indicates an aversive response.

-

Visualizations

Signaling Pathway of this compound

References

- 1. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intragastric infusion of denatonium conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temporal and qualitative dynamics of conditioned taste aversions in C57BL/6J and DBA/2J mice self-administering LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]